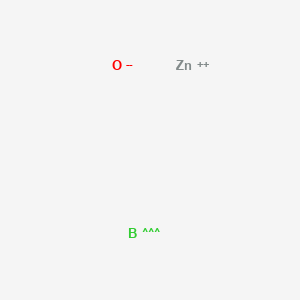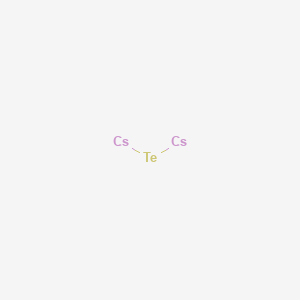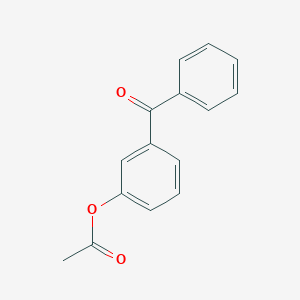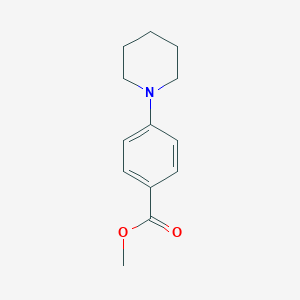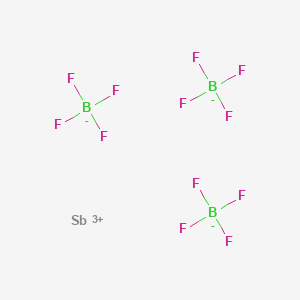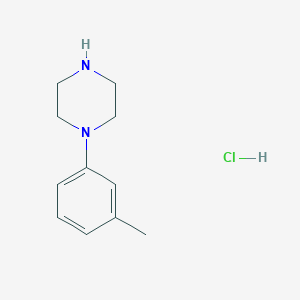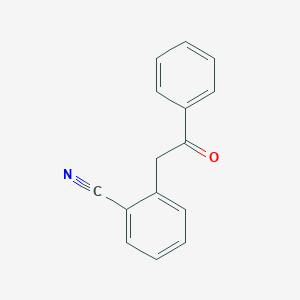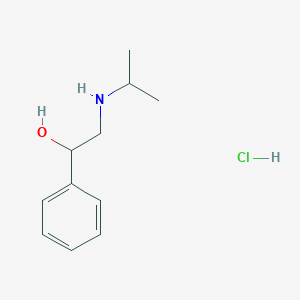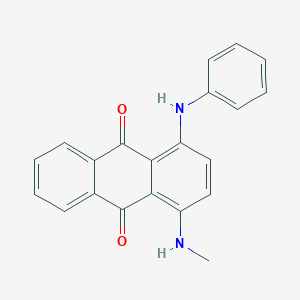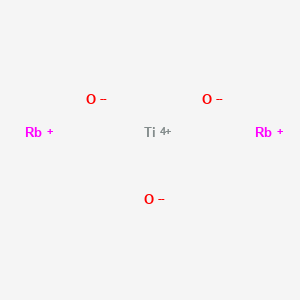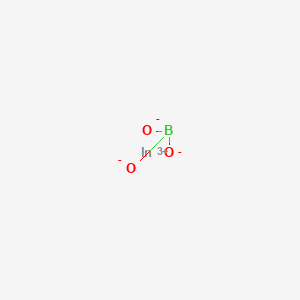
Boron indium(3+) trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron indium(3+) trioxide, also known as BIBO, is a compound composed of boron, indium, and oxygen. It has gained attention in recent years due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of Boron indium(3+) trioxide is not fully understood. However, studies have shown that Boron indium(3+) trioxide can induce apoptosis (cell death) in cancer cells through the activation of caspase enzymes. Boron indium(3+) trioxide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis (the formation of new blood vessels).
Effets Biochimiques Et Physiologiques
Boron indium(3+) trioxide has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In animal studies, Boron indium(3+) trioxide has been shown to accumulate in tumor tissues, indicating its potential as a targeted anticancer agent. Boron indium(3+) trioxide has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Boron indium(3+) trioxide is its high stability and low toxicity, making it suitable for use in lab experiments. However, Boron indium(3+) trioxide is relatively expensive and difficult to synthesize, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research and development of Boron indium(3+) trioxide. One potential application is in the field of nanomedicine, where Boron indium(3+) trioxide could be used as a drug delivery system for targeted cancer therapy. Another potential application is in the development of new materials for energy storage and conversion. Additionally, further studies are needed to fully understand the mechanism of action of Boron indium(3+) trioxide and its potential applications in biomedicine and other fields of research.
Conclusion
In conclusion, Boron indium(3+) trioxide is a promising compound with unique properties and potential applications in various fields of research. Its low toxicity and high biocompatibility make it a promising candidate for biomedical applications, while its stability and nonlinear optical properties make it suitable for use in optoelectronics and other areas of research. Further studies are needed to fully understand the mechanism of action of Boron indium(3+) trioxide and its potential applications in various fields.
Méthodes De Synthèse
Boron indium(3+) trioxide can be synthesized through a sol-gel method, which involves the hydrolysis of metal alkoxides in a solvent. The resulting gel is then heated at high temperatures to form the final product. Another method involves the reaction of boron oxide with indium oxide in the presence of oxygen at high temperatures.
Applications De Recherche Scientifique
Boron indium(3+) trioxide has shown potential applications in various fields of research, including optoelectronics, photocatalysis, and biomedicine. In optoelectronics, Boron indium(3+) trioxide has been used as a nonlinear optical crystal for frequency conversion and laser technology. In photocatalysis, Boron indium(3+) trioxide has been used as a catalyst for the degradation of organic pollutants in water. In biomedicine, Boron indium(3+) trioxide has shown potential as an anticancer agent and as a contrast agent for magnetic resonance imaging (MRI).
Propriétés
Numéro CAS |
13709-93-8 |
|---|---|
Nom du produit |
Boron indium(3+) trioxide |
Formule moléculaire |
BInO3 |
Poids moléculaire |
173.63 g/mol |
Nom IUPAC |
indium(3+);borate |
InChI |
InChI=1S/BO3.In/c2-1(3)4;/q-3;+3 |
Clé InChI |
JNOXFAKBEFRROH-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[In+3] |
SMILES canonique |
B([O-])([O-])[O-].[In+3] |
Autres numéros CAS |
13709-93-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




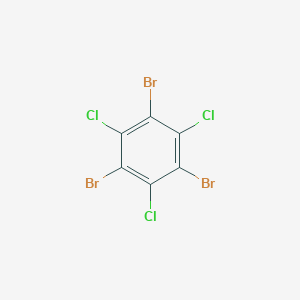
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
